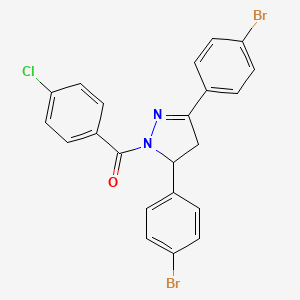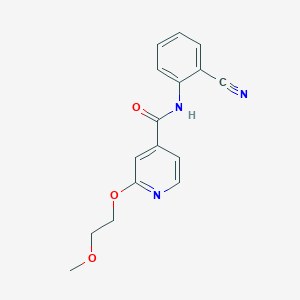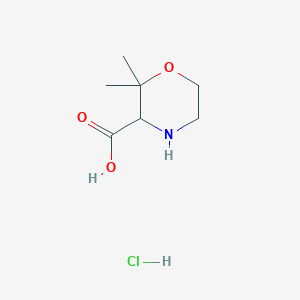
(2-Methoxypyridin-3-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methoxypyridin-3-yl)thiourea” is a chemical compound with the CAS Number: 1103427-47-9 . It has a molecular weight of 183.23 and its IUPAC name is 1-(2-methoxypyridin-3-yl)thiourea . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(2-Methoxypyridin-3-yl)thiourea” is 1S/C7H9N3OS/c1-11-6-5(10-7(8)12)3-2-4-9-6/h2-4H,1H3,(H3,8,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Antituberculosis Activity
Tuberculosis remains a global health concern. Some studies indicate that this compound exhibits antitubercular activity, which could aid in the development of novel tuberculosis drugs.
For more technical details, you can refer to the Sigma-Aldrich page on (2-Methoxypyridin-3-yl)thiourea . Additionally, a comprehensive review of thiourea derivatives and their biological applications can be found in this research article . 📚
Mécanisme D'action
Target of Action
Thiourea derivatives, in general, have been known to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific targets for these activities can vary widely and are often dependent on the specific structure and functional groups present in the thiourea derivative.
Mode of Action
Thiourea derivatives are known to interact with their targets through various mechanisms, often involving the formation of strong hydrogen bonds
Biochemical Pathways
Given the broad range of biological activities associated with thiourea derivatives , it is likely that multiple pathways could be affected
Pharmacokinetics
The compound’s molecular weight (18323 g/mol) suggests that it could potentially be absorbed and distributed in the body. The presence of the methoxypyridinyl group could influence the compound’s metabolism and excretion, but further studies would be needed to confirm this.
Result of Action
Given the known biological activities of thiourea derivatives , it is possible that the compound could exert effects such as inhibiting bacterial growth, reducing oxidative stress, inhibiting cancer cell proliferation, reducing inflammation, inhibiting Alzheimer’s disease progression, inhibiting tuberculosis bacteria, and inhibiting malaria parasites. The specific effects would likely depend on the compound’s targets and mode of action.
Propriétés
IUPAC Name |
(2-methoxypyridin-3-yl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-11-6-5(10-7(8)12)3-2-4-9-6/h2-4H,1H3,(H3,8,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMVCPFWSGSMAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxypyridin-3-yl)thiourea | |
CAS RN |
1103427-47-9 |
Source


|
| Record name | (2-methoxypyridin-3-yl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide](/img/structure/B2381481.png)
![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2381482.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381485.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2381488.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2381494.png)



![N-(4-chlorobenzyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2381500.png)
